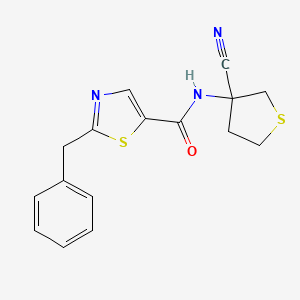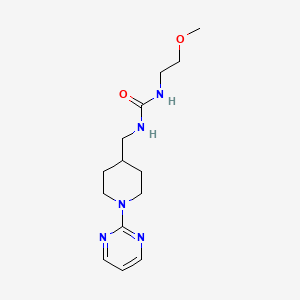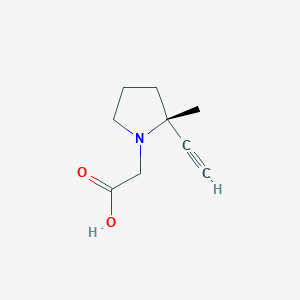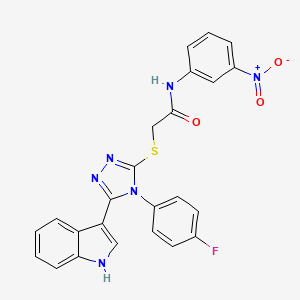
2-benzyl-N-(3-cyanothiolan-3-yl)-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzyl-N-(3-cyanothiolan-3-yl)-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiazole derivative and has been synthesized using various methods.
Applications De Recherche Scientifique
2-benzyl-N-(3-cyanothiolan-3-yl)-1,3-thiazole-5-carboxamide has been studied for its potential applications in various fields. In the field of medicine, this compound has been found to exhibit anticancer activity against various cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 2-benzyl-N-(3-cyanothiolan-3-yl)-1,3-thiazole-5-carboxamide is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been suggested that this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-benzyl-N-(3-cyanothiolan-3-yl)-1,3-thiazole-5-carboxamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to exhibit antioxidant activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-benzyl-N-(3-cyanothiolan-3-yl)-1,3-thiazole-5-carboxamide in lab experiments is its potential use as an anticancer and anti-inflammatory agent. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to study in aqueous environments.
Orientations Futures
There are several future directions for the study of 2-benzyl-N-(3-cyanothiolan-3-yl)-1,3-thiazole-5-carboxamide. One of the future directions is to further investigate the mechanism of action of this compound in cancer cells and inflammatory processes. Another future direction is to study the potential use of this compound in combination with other anticancer or anti-inflammatory agents. Additionally, further research is needed to explore the potential use of this compound in other fields such as agriculture and environmental science.
Conclusion:
2-benzyl-N-(3-cyanothiolan-3-yl)-1,3-thiazole-5-carboxamide is a thiazole derivative that has shown potential applications in various fields. This compound has been synthesized using different methods and has been studied for its anticancer and anti-inflammatory activity. The mechanism of action of this compound is not fully understood, but it has been proposed to induce apoptosis in cancer cells and exhibit anti-inflammatory activity. This compound has several advantages and limitations for lab experiments, and there are several future directions for its study.
Méthodes De Synthèse
The synthesis of 2-benzyl-N-(3-cyanothiolan-3-yl)-1,3-thiazole-5-carboxamide has been reported using different methods. One of the most common methods involves the reaction of 2-aminothiazole with benzyl bromide in the presence of potassium carbonate. The resulting compound is then reacted with 3-chloro-1-propanethiol and cyanamide to obtain the final product.
Propriétés
IUPAC Name |
2-benzyl-N-(3-cyanothiolan-3-yl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c17-10-16(6-7-21-11-16)19-15(20)13-9-18-14(22-13)8-12-4-2-1-3-5-12/h1-5,9H,6-8,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHHZFOESKSCPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)C2=CN=C(S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-N-(3-cyanothiolan-3-yl)-1,3-thiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2722348.png)
![N-(1-cyanocyclohexyl)-2-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2722349.png)
![N-(2-chloro-5-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2722350.png)

![N-(2,6-dimethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2722355.png)
![N-(4-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2722358.png)






